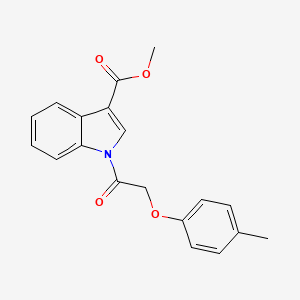

Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[2-(4-methylphenoxy)acetyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-13-7-9-14(10-8-13)24-12-18(21)20-11-16(19(22)23-2)15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIQAPLZBWSKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the p-Tolyloxy Group: The p-tolyloxy group can be introduced through a nucleophilic aromatic substitution reaction, where a p-tolyloxy halide reacts with the indole derivative in the presence of a base.

Acetylation: The acetyl group can be introduced through an acetylation reaction, where the indole derivative reacts with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

Key Analogs :

Methyl 1-(2-(4-Chloro-3-methylphenoxy)acetyl)-1H-indole-3-carboxylate (C₁₉H₁₆ClNO₄): Features a chloro and methyl substituent on the phenoxy ring, increasing electron-withdrawing effects and molecular weight (357.79 g/mol) compared to the p-tolyloxy analog .

Impact of Substituents :

- Electron-Donating Groups (e.g., Methyl in p-Tolyloxy): Enhance stability of the phenoxy ring and reduce reactivity toward electrophilic attack.

Variations in the Ester Group

Key Analogs :

Methyl 1-Methyl-1H-indole-3-carboxylate: Lacks the phenoxyacetyl group, simplifying the structure but reducing steric bulk. Crystal structure studies reveal coplanar alignment of the indole and ester groups, stabilized by hydrogen bonding .

Ethyl 2-[(N-Methoxy-N-methyl-carbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate : Incorporates a sulfonyl group at the 1-position, which introduces strong electron-withdrawing effects and alters crystal packing via C–H⋯O/N interactions .

Functional Implications :

Key Observations :

- Halogenated analogs often require harsher conditions (e.g., bromination or chlorination steps), lowering yields compared to methyl-substituted derivatives .

- Enzymatic depolymerization studies suggest that ester group stability varies with substituents, impacting synthetic and degradation pathways .

Physicochemical Properties

Biological Activity

Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 424817-39-0

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (human epidermoid carcinoma) | < 10 | |

| Jurkat (T-cell leukemia) | < 15 | |

| HT-29 (colon cancer) | < 20 |

The structure-activity relationship (SAR) studies suggest that the indole moiety plays a crucial role in enhancing the anticancer activity of this compound. Modifications on the p-tolyloxy group have been shown to affect potency, indicating that electronic and steric factors are significant in determining biological activity.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This is believed to occur through the following pathways:

- Inhibition of Anti-apoptotic Proteins : The compound appears to downregulate proteins such as Bcl-2, which are crucial for cell survival.

- Activation of Caspases : Activation of caspases has been observed, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that the compound may cause G1 phase arrest in certain cancer cells, preventing proliferation.

In Vivo Studies

In vivo studies using animal models have further supported the anticancer potential of this compound. For instance, a study involving xenograft models showed significant tumor reduction when treated with this compound compared to control groups.

Case Study 1: Efficacy Against Melanoma

A recent study assessed the efficacy of this compound in a melanoma model. The results showed a reduction in tumor size by approximately 45% after four weeks of treatment, with minimal side effects observed in treated animals compared to controls.

Case Study 2: Combination Therapy

Another research highlighted the potential of this compound in combination with conventional chemotherapy agents. When used alongside doxorubicin, there was a synergistic effect observed in reducing cell viability in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance.

Q & A

Q. What are the key considerations for synthesizing Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate?

Methodological Answer: The synthesis typically involves coupling reactions between indole derivatives and p-tolyloxy acetyl groups. For example:

- Reagent Selection : Use coupling agents like TBTU () or chloroacetic acid/sodium acetate systems () to facilitate amide bond formation.

- Reaction Conditions : Optimize temperature (reflux in acetic acid) and stoichiometry (1.1 equiv of aldehyde to 1.0 equiv of amine) to maximize yields ().

- Purification : Employ recrystallization from DMF/acetic acid mixtures () or column chromatography.

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) in orthorhombic space groups (e.g., Pbcm) resolves bond lengths, angles, and intermolecular interactions (). SHELX software is widely used for refinement .

- Spectroscopy : Confirm functional groups via / NMR (e.g., coupling constants for p-tolyloxy groups) and IR (carboxylate C=O stretch at ~1700 cm) ().

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and mass spectrometry (HRMS) ().

- Dynamic Effects : Account for rotameric equilibria in acetyl groups using variable-temperature NMR (VT-NMR) to resolve splitting patterns ().

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian) .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy or methyl groups on the indole/phenyl rings) to enhance binding to targets like kinases or GPCRs ().

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays ().

- Metabolic Stability : Assess esterase resistance by incubating with liver microsomes and monitoring hydrolysis via LC-MS .

Q. How are intermolecular interactions analyzed in crystalline forms?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify C–H⋯O and π–π interactions using CrystalExplorer ().

- Thermal Analysis : Correlate packing motifs (e.g., sheet structures) with thermal stability via TGA/DSC ().

- Synthons : Identify recurring hydrogen-bonding motifs (e.g., R(8) rings) in polymorphs ().

Q. What analytical methods ensure purity for mechanistic studies?

Methodological Answer:

Q. How is computational chemistry applied to predict reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., acetyl carbonyl reactivity) ().

- Docking Studies : Screen against protein targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.